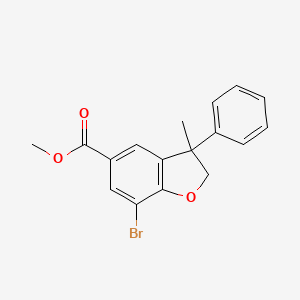

Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate

Description

Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is a substituted dihydrobenzofuran derivative characterized by a bromo group at the 7-position, a methyl group, and a phenyl group at the 3-position, and a methoxycarbonyl substituent at the 5-position. The dihydrobenzofuran core consists of a fused bicyclic system with one oxygen atom in the furan ring. This compound’s structural complexity arises from its stereoelectronic features, including steric hindrance from the 3-methyl and 3-phenyl groups and the electron-withdrawing bromo substituent, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula |

C17H15BrO3 |

|---|---|

Molecular Weight |

347.2 g/mol |

IUPAC Name |

methyl 7-bromo-3-methyl-3-phenyl-2H-1-benzofuran-5-carboxylate |

InChI |

InChI=1S/C17H15BrO3/c1-17(12-6-4-3-5-7-12)10-21-15-13(17)8-11(9-14(15)18)16(19)20-2/h3-9H,10H2,1-2H3 |

InChI Key |

SGSTUNALVPZEAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC2=C1C=C(C=C2Br)C(=O)OC)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzofuran derivative, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) bromide to facilitate the bromination process. The esterification step can be achieved using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 7-position undergoes nucleophilic substitution under controlled conditions. This reaction is pivotal for introducing functional groups such as amines, thiols, or alkoxides.

-

Example : Treatment with n-BuLi in THF/hexane at -78°C triggers cyclization to form 7-bromo-2,3-dihydrobenzofuran, a key intermediate for further functionalization .

Ester Hydrolysis and Carboxylic Acid Formation

The methyl ester group at the 5-position is hydrolyzed to a carboxylic acid, enabling subsequent amidation or salt formation.

-

Applications : The carboxylic acid intermediate is critical for synthesizing PARP-1 inhibitors via amidation .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.

| Reaction Type | Catalysts/Reagents | Yield | Product | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 65% | Biaryl-substituted benzofuran | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, amine | 58% | Aminated benzofuran derivatives |

-

Case Study : Coupling with arylboronic acids introduces aromatic groups, enhancing π-stacking interactions in drug-receptor binding.

a) Nitration and Reduction

Nitration at the 5-position followed by reduction generates amino derivatives for further functionalization.

| Step | Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C → RT | 75% | 5-Nitrobenzofuran derivative | |

| Reduction | H₂/Pd-C, MeOH | 88% | 5-Aminobenzofuran intermediate |

b) Fluorination

The amino group is replaced with fluorine via diazotization and Schiemann reaction.

| Conditions | Yield | Product | Source |

|---|---|---|---|

| NaNO₂/HBF₄, H₂O, 0°C | 45% | 5-Fluorobenzofuran derivative |

Cyclization and Ring Modifications

Microwave-assisted cyclization optimizes the benzofuran core.

| Reaction | Conditions | Yield | Outcome | Source |

|---|---|---|---|---|

| Ring closure | NaOAc, Ac₂O, reflux | 51% | 3-Oxo-benzofuran derivative | |

| Methanesulfonic acid treatment | P₂O₅/MeSO₃H, RT, 12 hrs | 82% | Sulfonated benzofuran |

Biological Activity and SAR Insights

Derivatives exhibit structure-activity relationship (SAR) trends in PARP-1 inhibition:

Scientific Research Applications

Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound featuring a benzofuran structure, a bromo substituent, and a carboxylate group. It has gained attention in medicinal chemistry because of its potential biological activities and applications in drug development. The compound's molecular formula is C17H15BrO3 .

Potential Applications

This compound and its derivatives have potential applications in several fields:

- Drug Development Derivatives of benzofuran have demonstrated promise as potential agents.

- Medicinal Chemistry The compound’s unique benzofuran structure makes it significant in medicinal chemistry.

Structural Similarity

This compound shares structural similarities with other compounds within the benzofuran class. The unique structural features of this compound may contribute to its distinct biological activities compared to similar compounds.

Comparison of Benzofuran Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 2-(6-bromo-pyridin-2-yl)-2,3-dihydrobenzofuran | Contains a pyridine ring | Antimicrobial | Enhanced solubility due to pyridine |

| Methyl 5-(4-chlorophenyl)-2,3-dihydrobenzofuran | Chlorine substituent at position 4 | Anticancer | Increased potency against cancer cells |

| Methyl 4-(trifluoromethyl)-2,3-dihydrobenzofuran | Trifluoromethyl group | Antiviral | Unique electronic properties due to fluorine |

Mechanism of Action

The mechanism by which Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for instance, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

The compound’s closest structural analog is Methyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate (CAS 1187828-95-0, Table 1 ), which differs in the bromo substituent’s position (5 vs. 7) and lacks the 3-methyl and 3-phenyl groups . Key distinctions include:

- Electronic Effects : The 7-bromo group in the target compound may induce distinct electronic effects compared to the 5-bromo analog, altering resonance stabilization and electrophilic substitution reactivity.

Table 1: Structural and Physicochemical Comparison

Conformational Analysis and Ring Puckering

The dihydrobenzofuran ring’s puckering, defined by Cremer-Pople coordinates , influences molecular packing and stability. For example, in related compounds, deviations from planarity (e.g., pseudo-rotation in cyclopentane derivatives) affect solubility and crystallinity . The target compound’s 3-methyl and 3-phenyl groups likely enforce a specific puckered conformation, contrasting with simpler analogs like Methyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate, which may adopt a flatter ring geometry.

Biological Activity

Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 347.20 g/mol. The compound's structure features a benzofuran core with a bromo substituent at the 7-position and a carboxylate group, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2305844-14-6 |

| Molecular Weight | 347.20 g/mol |

| Solubility | Varies with solvent |

| LogP | 3.9341 |

| Hydrogen Acceptors | 3 |

| Hydrogen Donors | 0 |

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity or solubility. Recent advancements have focused on optimizing these synthetic routes to improve yields and reduce by-products.

Biological Activities

Research indicates that derivatives of this compound exhibit diverse biological activities, including:

- Anticancer Activity : Compounds related to this structure have shown potential as anticancer agents through mechanisms such as apoptosis induction in cancer cells.

- Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial effects against various pathogens.

- Enzyme Inhibition : Interaction studies reveal binding affinities to enzymes like PARP-1, crucial for DNA repair processes .

Case Studies

- PARP Inhibition : A study demonstrated that derivatives of this compound could inhibit PARP activity, which is vital in cancer therapy. The docking studies indicated strong interactions with the catalytic site of PARP-1, suggesting potential use in treating BRCA-deficient cancers .

- Cytotoxicity Evaluations : Various derivatives were tested for cytotoxicity against different cancer cell lines, revealing IC50 values that indicate their potency. For instance, one derivative exhibited an IC50 value of 10.44 μM against specific cancer cells, showcasing its therapeutic potential .

Comparative Analysis with Similar Compounds

The following table compares this compound with other benzofuran derivatives:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 2-(6-bromo-pyridin-2-yl)-2,3-dihydrobenzofuran | Contains a pyridine ring | Antimicrobial | Enhanced solubility due to pyridine |

| Methyl 5-(4-chlorophenyl)-2,3-dihydrobenzofuran | Chlorine substituent at position 4 | Anticancer | Increased potency against cancer cells |

| Methyl 4-(trifluoromethyl)-2,3-dihydrobenzofuran | Trifluoromethyl group | Antiviral | Unique electronic properties due to fluorine |

Q & A

Q. What synthetic routes are commonly employed for the preparation of Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions are frequently used. For example, brominated intermediates (e.g., 7-bromo derivatives) undergo Suzuki-Miyaura coupling with phenylboronic acids in the presence of Pd(OAc)₂ and Xantphos as ligands. Reaction conditions typically involve 1,4-dioxane as a solvent, with heating under reflux (80–100°C) for 12–24 hours. Post-reaction purification via silica gel chromatography yields the target compound with high purity (>95%) .

- Key Reaction Parameters :

| Catalyst/Ligand | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | 1,4-Dioxane | 80–100°C | 12–24 h | 45–81% |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assignments of dihydrobenzofuran protons (e.g., δ 3.2–4.5 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.8 ppm) confirm the fused ring system and substituents. For example, the methyl ester group appears as a singlet at δ 3.8–3.9 ppm .

- LCMS (ESI+) : Molecular ion peaks (e.g., m/z 312.2 [M+H]⁺) and fragmentation patterns validate the molecular formula and bromine isotopic signature .

- HR-LCMS : High-resolution data (e.g., exact mass 346.0767 for C₁₅H₁₅BrO₃) ensures accurate mass confirmation .

Q. How is the dihydrobenzofuran core conformation analyzed?

- Methodological Answer : Ring puckering coordinates (e.g., Cremer-Pople parameters) are calculated using crystallographic data. Software like SHELXL refines bond lengths and angles, while Mercury visualizes puckering amplitudes (e.g., 0.2–0.5 Å deviations from planarity) .

Advanced Research Questions

Q. How can crystallographic data and software like SHELX resolve conformational ambiguities in this compound?

- Methodological Answer :

- SHELXL Refinement : Hydrogen bonding networks (e.g., C=O⋯H interactions) are mapped using SHELXL's hydrogen-bond restraints. For example, intermolecular O–H⋯O bonds (2.8–3.2 Å) stabilize crystal packing .

- Graph Set Analysis : Etter’s rules classify hydrogen-bond patterns (e.g., R₂²(8) motifs) to predict aggregation behavior .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Screening : Replace the bromine atom with other halogens (Cl, I) or electron-withdrawing groups (NO₂) via nucleophilic aromatic substitution. Assess inhibitory potency (e.g., IC₅₀ values) against bromodomains (BD2) using fluorescence polarization assays .

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AS-H column, 50% MeOH/iPrOH) to evaluate stereochemical impacts on activity (>99% enantiomeric excess) .

Q. How are conformational dynamics of the dihydrobenzofuran ring analyzed computationally?

- Methodological Answer :

- DFT Calculations : Gaussian 16 optimizes ground-state geometries at the B3LYP/6-31G(d) level. NBO analysis identifies hyperconjugative interactions (e.g., σ(C–Br)→σ*(C–O)) stabilizing the puckered conformation .

- MD Simulations : AMBER20 simulates solvent effects (e.g., in DMSO) to track ring-flipping barriers (ΔG‡ ≈ 10–15 kcal/mol) .

Q. What methodologies are recommended for assessing bioactivity despite negative initial results?

- Methodological Answer :

- Dose-Response Curves : Test concentrations up to 100 µg/mL against bacterial strains (e.g., Staphylococcus aureus NCIMB 701494) using microbroth dilution. Negative results (no MIC ≤100 µg/mL) prompt scaffold diversification (e.g., introducing hydroxamic acid moieties) .

- Targeted Delivery : Encapsulate the compound in liposomes to enhance bioavailability and retest activity .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 45–81% yields for similar compounds. Optimize catalyst loading (5–10 mol% Pd) and ligand ratios (1:1.2 Pd:Xantphos) to improve reproducibility .

- Bioactivity Discrepancies : Negative antimicrobial results in contrast with BD2 inhibition in . Prioritize target-specific assays (e.g., bromodomain inhibition) over broad-spectrum screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.